Product packaging for Lonomycin A(Cat. No.:CAS No. 58785-63-0)

Lonomycin A

Cat. No.: B1675068
CAS No.: 58785-63-0
M. Wt: 829.1 g/mol
InChI Key: BKZOUCVNTCLNFF-IGXZVFLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lonomycin A is a polyether antibiotic isolated from the culture of Streptomyces ribosidifcus strain TM-481 . It is provided as a sodium salt with a molecular formula of C44H75O14Na and a molecular weight of approximately 850 . As an ionophore, it facilitates the transport of ions across biological membranes. Its antimicrobial activity is characterized by a pronounced effect against gram-positive bacteria, making it a compound of interest in microbiological research . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H76O14 B1675068 Lonomycin A CAS No. 58785-63-0

Properties

CAS No.

58785-63-0

Molecular Formula

C44H76O14

Molecular Weight

829.1 g/mol

IUPAC Name

(2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1

InChI Key

BKZOUCVNTCLNFF-IGXZVFLKSA-N

SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@@](O6)([C@H](C)C(=O)O)O)C)OC)C)OC

Canonical SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58845-80-0 (mono-hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 218
DE-3936
emericid
lonomycin
lonomycin A
lonomycin B
lonomycin, monosodium salt
SQ 12,525

Origin of Product

United States

Origin and Biosynthesis of Lonomycin a

Producer Microorganisms: Streptomyces Species and Related Genera

Lonomycin (B1226386) A is primarily produced by strains of the bacterium Streptomyces conglobatus. google.comnih.gov This microorganism was identified as the source of this polyether antibiotic through fermentation processes. google.comnih.gov Streptomyces conglobatus ATCC 31005 is a specific strain noted for its ability to produce ionomycin (B1663694) (Lonomycin A). google.comgoogle.com The antibiotic is obtained from the fermentation broth of this microorganism. google.comnih.gov

Streptomyces species are well-established producers of a wide array of secondary metabolites, including numerous polyketide antibiotics. unh.edu Their complex genomes contain specialized biosynthetic gene clusters responsible for the production of these compounds. unh.edu While Streptomyces conglobatus is the primary reported producer of this compound, other Streptomyces species and potentially related actinomycetes are known to produce similar polyether antibiotics, suggesting a broader phylogenetic distribution of related biosynthetic machinery.

Elucidation of Biosynthetic Pathways

The elucidation of the biosynthetic pathway for this compound involves understanding how simple precursor molecules are assembled and modified through a series of enzymatic reactions to form the complex polyether structure. This process is characteristic of polyketide biosynthesis.

Polyketide Backbone Assembly

The core structure of this compound is assembled through a polyketide synthase (PKS) pathway. Polyketide synthases are large multienzyme complexes or systems that catalyze the stepwise condensation of small carboxylic acid extender units, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. google.com This process is analogous to fatty acid biosynthesis but with variations in the reduction and modification steps after each condensation, leading to a diverse range of chemical structures. google.com

In the case of complex polyethers like this compound, the polyketide backbone is typically assembled by modular type I PKS systems. These systems consist of a series of modules, each containing a set of catalytic domains responsible for one cycle of chain elongation and modification. The sequence and complement of domains within each module dictate the structure and stereochemistry of the growing polyketide chain. acs.org

While specific details for this compound's polyketide backbone assembly were not extensively detailed in the search results, related polyether antibiotics like monensin (B1676710) A are known to be synthesized via polyene polyketide backbones that undergo subsequent cyclization and modifications. researchgate.net The assembly line nature of modular PKSs ensures the precise addition of building blocks and the formation of specific carbon chains. acs.org

Post-Polyketide Modifications and Derivatizations

Following the assembly of the linear polyketide backbone by the PKS, a series of post-PKS modification steps are crucial for generating the mature this compound molecule. These modifications can include cyclizations, oxidations, reductions, methylations, and glycosylations, which introduce structural complexity and functional groups. pnas.orgnih.gov

For polyether antibiotics, a key post-PKS modification is the formation of cyclic ether rings, which are characteristic features of this compound's structure. This cyclization often involves epoxidation of double bonds in the polyketide backbone followed by epoxide-opening cyclization reactions catalyzed by specific enzymes. researchgate.net Other modifications, such as hydroxylations and methylations, further tailor the molecule. pnas.org These tailoring steps are often catalyzed by discrete enzymes that work in conjunction with the PKS machinery or act on the released polyketide intermediate. pnas.orgresearchgate.net The precise sequence and nature of these modifications contribute significantly to the final structure and biological activity of this compound.

Genetic and Enzymatic Basis of this compound Biosynthesis

The biosynthesis of this compound is governed by a cluster of genes encoding the necessary enzymes, primarily the PKS machinery and tailoring enzymes.

Identification of Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strain. unh.edugoogle.com These clusters typically contain genes encoding the core biosynthetic enzymes (e.g., PKS modules), as well as genes for modifying enzymes, regulatory proteins, and transport systems. unh.edunih.gov

Identifying these BGCs is a critical step in understanding the genetic basis of biosynthesis. This is often achieved through genome sequencing and bioinformatic analysis to locate gene clusters with homology to known PKS systems and associated tailoring enzymes. unh.eduresearchgate.net While the specific BGC for this compound was not detailed in the provided search results, the principle of BGC organization is well-established for polyketide antibiotics produced by Streptomyces. unh.edugoogle.com The size and complexity of the BGC directly correlate with the size and complexity of the resulting polyketide molecule.

Enzymatic Catalysis and Stereochemical Control

The enzymatic machinery involved in this compound biosynthesis exhibits remarkable catalytic efficiency and stereochemical control. The PKS enzymes, particularly the ketoreductase (KR) and enoylreductase (ER) domains within the modules, are crucial for setting the stereochemistry at various positions along the polyketide chain during its assembly. acs.orgresearchgate.netresearchgate.net Different types of KR domains, classified based on their sequence motifs, are known to produce specific stereoisomers of the β-hydroxyl group. researchgate.net

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling studies have been a crucial technique for elucidating the biosynthetic pathways of natural products, including polyether antibiotics. beilstein-journals.orgslideshare.net By feeding microorganisms with precursors enriched with stable isotopes (such as ¹³C, ²H, or ¹⁸O) or radioactive isotopes (such as ¹⁴C), researchers can track the incorporation of these labeled atoms into the final product. slideshare.net Analysis of the labeling pattern in the isolated compound provides insights into the origin of different carbon atoms and the sequence of enzymatic reactions involved in the biosynthetic route. beilstein-journals.org

For polyether antibiotics, including this compound, isotopic labeling with ¹⁴C-labeled precursors has been used to confirm their polyketide origin. clockss.org This technique involves feeding the producing organism with simple labeled molecules, such as [1-¹⁴C]acetate or [methyl-¹⁴C]methionine, and then analyzing the distribution of the radioactive label in the isolated antibiotic. The pattern of incorporation supports the hypothesis that these compounds are built up from specific biosynthetic precursors. clockss.org

Furthermore, the application of isotopic labeling, particularly with ¹³C, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in the detailed assignment of carbon signals in complex molecules like this compound. clockss.org By selectively enriching specific positions in the precursor molecules, researchers can enhance the signal intensities of corresponding carbons in the final product's ¹³C-NMR spectrum, facilitating unambiguous assignments. clockss.org This technique has been applied to analyze the ¹³C chemical shifts of this compound. clockss.org

Chemical Synthesis and Analog Derivatization of Lonomycin a

Strategies for Total Chemical Synthesis of Lonomycin (B1226386) A

The total chemical synthesis of Lonomycin A has been a notable achievement in organic chemistry, demonstrating the power of modern synthetic techniques to assemble complex natural products researchgate.netglobalauthorid.comacs.org. Approaches to its synthesis typically involve the convergent assembly of smaller, stereochemically defined fragments.

Asymmetric Synthetic Approaches

Asymmetric synthesis plays a crucial role in the total synthesis of this compound, given the numerous stereocenters present in the molecule researchgate.net. Strategies have focused on establishing the absolute stereochemical relationships within the structure using methods that control the formation of new chiral centers. One approach has involved the use of auxiliary-based asymmetric reactions, such as asymmetric aldol (B89426) and acylation reactions, to precisely control the stereochemistry during the construction of key subunits researchgate.net. These methods allow for the introduction of chirality with high levels of stereoselectivity, which is essential for the accurate replication of this compound's complex architecture. The iterative assembly of substituted carbon chains, particularly those with 1,3-relationships, has been achieved using asymmetric alkylation reactions involving strongly nucleophilic enolates derived from chiral auxiliaries harvard.edu.

Macrocyclization Techniques (e.g., Macrolactonization of Seco Acids)

Macrocyclization is a critical step in the total synthesis of this compound, as it involves the formation of the large ring structure characteristic of polyether antibiotics. A common technique employed in the synthesis of macrocyclic lactones, including those found in polyethers, is the macrolactonization of seco acids acs.orgnsf.govmdpi.comnih.gov. This process involves the cyclization of a linear precursor (the seco acid) to form the ester linkage that closes the macrocyclic ring acs.orgnsf.gov. Various reagents and conditions have been developed to facilitate macrolactonization, aiming for efficient ring closure while minimizing undesirable side reactions such as oligomerization acs.orgmdpi.com. While specific details for this compound macrolactonization are not extensively detailed in the provided snippets, the general principles and methodologies developed for other complex macrocycles, such as those involving activation of carboxylic acid or alcohol moieties, are relevant acs.orgnsf.govmdpi.comresearchgate.net.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is valuable for exploring the relationship between structural modifications and biological activity, as well as for developing potential new therapeutic agents or biological probes acs.orgacs.orgCurrent time information in Bangalore, IN.transcriptionfactor.org.

Stereocontrolled Synthesis of Polypropionate Subunits

Polypropionate chains are recurring structural motifs in this compound and other polyether antibiotics, and their stereocontrolled synthesis is fundamental to accessing the correct stereoisomer of the natural product and its analogs researchgate.netnih.govresearchgate.netresearchgate.netiupac.org. Achieving precise control over the relative and absolute stereochemistry of the methyl and hydroxyl groups along the carbon chain is paramount. Methodologies for the stereocontrolled synthesis of polypropionate subunits often involve iterative approaches utilizing stereoselective reactions such as asymmetric aldol reactions, epoxidations followed by regioselective opening, and other methods that build the chain one or a few carbons at a time with control over the newly formed stereocenters researchgate.netresearchgate.netresearchgate.netiupac.org. The use of chiral auxiliaries or catalysts is common to induce the desired stereochemical outcome researchgate.netresearchgate.netresearchgate.net.

Regioselective Alkylation Strategies in Analog Preparation

While specific detailed examples of regioselective alkylation directly on this compound were not extensively detailed in the search results, related studies on the synthesis of polyether antibiotics and ionophores like ionomycin (B1663694) highlight the importance of controlled alkylation in constructing complex molecular architectures and preparing analogs. For instance, the synthesis of ionomycin analogs has involved regioselective alkylations to study how structural features affect calcium binding and transport. ubc.cacdnsciencepub.com Regioselective alkylation strategies are fundamental in organic synthesis for selectively modifying one functional group in the presence of others, which is particularly relevant for complex molecules like polyether ionophores with multiple potential sites for reaction. figshare.combeilstein-journals.orgthieme-connect.de

Synthetic Methodologies for Modulating Ion-Binding Properties

Synthetic methodologies are employed to create this compound analogs with modulated ion-binding properties. This involves modifying the polyether backbone, the nature and position of oxygen atoms, and potentially the appended sugar moiety. These modifications can influence the size and polarity of the cavity formed by the ionophore, thereby altering its selectivity and affinity for different metal ions.

Research on ionophores, including this compound and related compounds like ionomycin and carriomycin (B13783576), has investigated their complexation affinities for various metal cations and their ability to transport these ions across organic barriers or biological membranes. nih.govresearchgate.net Studies have shown that this compound forms complexes more readily with monovalent cations like K+, NH4+, and Rb+ than with Na+, and shows no significant complexation with Li+ or Cs+ in certain two-phase partition studies. nih.gov It has also been observed to efficiently transport K+, Rb+, and Na+ through a CCl4 barrier but not Ca2+. nih.gov

Analogs of ionomycin have been synthesized to investigate how structural changes, such as the introduction of additional intramolecular oxygen coordination sites or modifications affecting lipid solubility and the distance between key functional groups, impact Ca2+ binding and transport. ubc.caresearchgate.net These studies provide insights into the structural features critical for ionophore activity and inform strategies for designing analogs with altered ion selectivity or transport efficiency. ubc.ca

The modulation of ion-binding properties through synthesis is essential for understanding the mechanism of action of polyether ionophores and for potentially developing derivatives with tailored properties for specific applications. Fluorescence-based techniques and ion flux assays are among the methods used to study the interaction of ionophores and their analogs with ions and their transport across membranes. rsc.orgnih.gov

Table 1: Selected Ion Binding Preferences of this compound (Based on Two-Phase Partition Studies)

CationRelative Complexation Affinity (vs K+)Transport Activity (CCl4 barrier)
K+HighEfficient
NH4+Readily forms complexesEfficient
Rb+Readily forms complexesEfficient
Na+Readily forms complexesEfficient
Li+Little affinityNot transported
Cs+No binding affinityNot transported
Ca2+Not complexedNot transported

Note: Data compiled from two-phase partition and transport studies. nih.gov

The design and synthesis of this compound analogs continue to be an area of research aimed at elucidating the precise structure-activity relationships governing ion recognition and transport in this class of polyether antibiotics.

Molecular and Cellular Mechanisms of Lonomycin a Action

Ionophoric Functionality and Ion Transport Specificity

Lonomycin (B1226386) A is recognized for its ionophoric properties, which involve the complexation with and transport of ions. Studies have investigated its selectivity towards different cations. Lonomycin A is described as an ionophore that transports potassium ions and is utilized in studies of ion transport mechanisms. frontiersin.org Investigations comparing lonomycin with other ionophores like carriomycin (B13783576) and etheromycin (B1226432) have characterized it as a monovalent cation selective ionophore, capable of efficiently transporting K+, Rb+, and Na+ through an organic barrier. nih.gov In a two-phase partition study, lonomycin demonstrated a preference for complex formation with K+ over NH4+, Rb+, or Na+, showing no affinity for Li+ or Cs+. nih.gov

However, other research indicates that this compound facilitates the transport of calcium ions across cellular membranes, leading to increased intracellular calcium levels. frontiersin.org It is noted for binding calcium ions (Ca²⁺) in a 1:1 ratio and can also interact with other divalent cations such as magnesium and cadmium, exhibiting a preference for calcium. frontiersin.org This presents a notable point of investigation regarding the precise cation selectivity of this compound, as one study using a CCl4 barrier did not observe Ca2+ transport by lonomycin. nih.gov

Divalent Cation Interaction and Transport Dynamics (e.g., Ca²⁺)

This compound is reported to bind divalent cations, particularly calcium ions (Ca²⁺), with a stated 1:1 stoichiometry. frontiersin.org While one study did not observe Ca2+ transport by lonomycin in a specific assay nih.gov, other sources highlight its ability to facilitate calcium transport across membranes frontiersin.org. The closely related ionophore, Ionomycin (B1663694), is consistently described as a potent and selective calcium ionophore, demonstrating high specificity for divalent cations in the order of Ca > Mg > Sr = Ba. Ionomycin is also reported to transport Ca2+ in a 1:1 complex. The transport of calcium ions by ionophores like Ionomycin across an organic barrier has been shown to be a saturable process influenced by the pH of the aqueous source phase. The presence of a β-diketone and carboxyl group within the ionophore structure, along with sufficient lipid solubility, are considered necessary for effective Ca2+ transport.

Monovalent Cation Transport Considerations

Research indicates that lonomycin acts as a monovalent cation selective ionophore, effectively transporting K+, Rb+, and Na+ through a CCl4 barrier. nih.gov A preference for K+ was observed in a two-phase partition study, while transport of Ca2+ was not detected in this specific assay. nih.gov Another source also states that this compound transports potassium ions. frontiersin.org An alkaline degradation product of lonomycin was found to prefer K+ or Na+, but with lower complexation affinities compared to the parent compound. nih.gov In contrast, studies on Ionomycin suggest its complexation with monovalent alkali metal ions is negligible.

Disruption of Cellular Ion Homeostasis

A key consequence of this compound's ionophoric activity is the disruption of cellular ion homeostasis, primarily through the alteration of intracellular calcium concentrations. Ionomycin, a related calcium ionophore, is known to disrupt cellular homeostasis and cause a rapid increase in intracellular calcium levels. This increase is facilitated by the ionophore's ability to promote the influx of extracellular calcium and mobilize calcium from intracellular stores, such as the endoplasmic reticulum. The influx of extracellular calcium induced by ionomycin may also trigger the release of calcium from the ER. Disruption of intracellular calcium ion homeostasis, potentially linked to issues like RyR dysfunction, has been associated with various diseases. Treatment with ionomycin has been shown to increase intracellular calcium levels, which was followed by increased mitochondrial superoxide (B77818) production and damage to neurites. The effects of ionomycin on calcium homeostasis, including the release of Ca2+ from ER stores and the triggering of a store-operated calcium entry (CCE) response, have been observed to be similar to those of mefloquine.

Modulation of Intracellular Signaling Pathways

The changes in intracellular ion concentrations, particularly calcium, induced by this compound's ionophoric activity lead to the modulation of various intracellular signaling pathways. Calcium ions are critical signaling molecules that regulate enzymes and control gene expression. Ionomycin is widely used as a tool in research to study cellular signaling pathways and processes that are dependent on calcium.

Impact on Calcium-Dependent Signaling Cascades

The increase in intracellular calcium levels mediated by ionophores like ionomycin activates a variety of calcium-dependent enzymes. At micromolar concentrations, ionomycin can activate Ca2+/Calmodulin dependent kinase and phosphatase, which in turn can stimulate gene expression. By increasing intracellular calcium levels, ionomycin can trigger cell death through mechanisms such as apoptosis and autophagy. Studies have shown that ionomycin induces apoptosis in immature B cell lines and cultured embryonic rat cortical neurons. Ionomycin is frequently used in conjunction with phorbol (B1677699) myristate acetate (B1210297) (PMA) to activate T cells, leading to the activation of transcription factors like NF-κB and NFAT, and the subsequent production of cytokines such as IL-2. Ionomycin can also stimulate the hydrolysis of phosphoinositides and activate protein kinase C (PKC) in human T cells. Treatment of human B cells with ionomycin has been shown to induce the activation of calcium-dependent endonuclease, resulting in apoptosis. Furthermore, ionomycin treatment of bovine aortic endothelial cells induces rapid dephosphorylation of eNOS at Thr495, leading to eNOS activation. Ionomycin stimulation has also been reported to increase the activity of RhoA and RhoKAR sensors. However, in one study, ionomycin did not significantly alter the transactivation mediated by glucocorticoid or mineralocorticoid receptors.

Activation of Specific Second Messenger Systems

Calcium ions are a critical second messenger involved in numerous cellular processes. This compound, by increasing intracellular calcium levels, directly impacts calcium-dependent signaling pathways. Calcium can act as a second messenger by binding to various proteins, such as calmodulin, which in turn activate downstream enzymes and signaling cascades wikipedia.org.

Calcium ionophores, including ionomycin (a structurally and functionally related compound to this compound), are known to induce the hydrolysis of phosphoinositides, leading to the generation of other important second messengers, diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3) wikipedia.orgresearchgate.net. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium, further contributing to elevated cytosolic calcium levels wikipedia.orgnih.govresearchgate.net. DAG, along with calcium, can activate protein kinase C (PKC), a key enzyme involved in various signaling pathways, including those regulating cell proliferation and cytokine production researchgate.net.

Research findings indicate that calcium influx induced by ionophores can activate specific signaling pathways. For instance, studies using ionomycin have shown its ability to trigger phosphoinositide hydrolysis and activate PKC in human T cells researchgate.net. This suggests that this compound, through its ionophoretic activity, likely engages similar second messenger systems.

Effects on Transcriptional Activation (e.g., Tyrosine Hydroxylase)

The modulation of intracellular calcium levels by calcium ionophores like this compound can significantly influence gene expression. Calcium-dependent signaling pathways can activate transcription factors that regulate the expression of specific genes.

One notable example is the effect on tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis researchgate.net. Transcriptional activation of the tyrosine hydroxylase gene is known to be regulated by various factors, including calcium influx tokushima-u.ac.jpphysiology.org. Studies using ionomycin have demonstrated its ability to activate TH gene expression researchgate.netphysiology.orgcloudfront.netnih.gov. This activation can occur through calcium-responsive elements (CaRE) and cAMP response elements (CRE) in the TH gene promoter tokushima-u.ac.jpphysiology.org.

Research indicates that elevated intracellular calcium levels induced by ionomycin can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that binds to CRE sites and promotes gene expression physiology.org. While the precise mechanisms for this compound's effect on TH transcription would require specific investigation, its function as a calcium ionophore strongly suggests a similar capacity to influence TH gene expression through calcium-mediated pathways.

Interaction with Cellular Membranes and Subcellular Organelles

This compound's function as an ionophore inherently involves interaction with cellular membranes, including the plasma membrane and the membranes of subcellular organelles nih.govtranscriptionfactor.org. Its ability to transport ions across these lipid bilayers is central to its biological activity.

Calcium ionophores like ionomycin are known to disrupt calcium homeostasis not only by facilitating influx across the plasma membrane but also by affecting calcium stores within organelles such as the endoplasmic reticulum and mitochondria nih.govplos.orgmdpi.com.

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a crucial organelle involved in protein folding, modification, and calcium storage mdpi.com. Disruption of ER calcium homeostasis can lead to endoplasmic reticulum stress (ERS), triggering the unfolded protein response (UPR) mdpi.comahajournals.org.

Calcium ionophores, including ionomycin and this compound, have been shown to induce ER stress mdpi.commdpi.comahajournals.orgnih.govjbuon.com. By depleting ER calcium stores or disrupting calcium flux across the ER membrane, these compounds can impair ER function and activate ERS pathways mdpi.comnih.govmolbiolcell.org. Studies using ionomycin have demonstrated its ability to lower ER calcium levels and induce an increase in ER ATP levels, suggesting a link between calcium mobilization and ER energy homeostasis molbiolcell.org. Furthermore, ionomycin has been shown to activate specific branches of the UPR, such as the PERK pathway jbuon.com.

Research highlights the role of ER stress in various cellular processes and diseases ahajournals.org. The ability of this compound to modulate ER stress suggests its potential impact on these processes.

Mitochondrial Stress Pathways

Mitochondria are vital organelles responsible for energy production, calcium buffering, and initiating apoptosis mdpi.com. They are also subject to stress in response to various stimuli, including disruptions in calcium homeostasis mdpi.commdpi.com.

Calcium ionophores, such as ionomycin, can induce mitochondrial stress mdpi.commdpi.commpbio.comnih.govelifesciences.orgbiorxiv.org. Elevated cytosolic calcium levels can lead to calcium overload in the mitochondria, affecting mitochondrial membrane potential, increasing reactive oxygen species (ROS) production, and triggering the release of pro-apoptotic factors mdpi.com.

Mitochondrial stress can activate the integrated stress response (ISR), a signaling pathway involving eIF2α kinases that regulates protein translation and gene expression in response to various cellular insults mdpi.comnih.govelifesciences.orgbiorxiv.org. Studies have shown that ionomycin can induce mitochondrial fragmentation and activate the ISR nih.govelifesciences.orgbiorxiv.org.

The interplay between calcium, ER stress, and mitochondrial stress is complex, with cross-talk between these pathways mdpi.com. This compound's influence on intracellular calcium dynamics positions it as a compound that can simultaneously impact both ER and mitochondrial stress pathways.

Here is a summary of some research findings related to the mechanisms discussed:

MechanismKey Findings (Examples, primarily from ionophore studies)Relevant Citations
Activation of Second Messenger SystemsInduction of phosphoinositide hydrolysis; Activation of Protein Kinase C; Elevation of intracellular calcium. wikipedia.orgresearchgate.net
Transcriptional Activation (Tyrosine Hydroxylase)Activation of TH gene expression via calcium influx; Involvement of CRE/CaRE sites and CREB phosphorylation. tokushima-u.ac.jpphysiology.org
Endoplasmic Reticulum Stress ModulationInduction of ER stress; Depletion of ER calcium stores; Activation of UPR pathways (e.g., PERK). nih.govjbuon.commolbiolcell.org
Mitochondrial Stress PathwaysInduction of mitochondrial calcium overload; Increased ROS production; Activation of the Integrated Stress Response; Induction of mitochondrial fragmentation. mdpi.comnih.govelifesciences.orgbiorxiv.org

Preclinical Biological Activities and Research Applications of Lonomycin a

Antimicrobial Activity Profile

Lonomycin (B1226386) A has demonstrated a notable spectrum of activity against various microorganisms, including bacteria, fungi, and parasites.

Antibacterial Spectrum and Efficacy against Gram-Positive Microorganisms

Lonomycin A exhibits antimicrobial activity primarily against Gram-positive bacteria. Initial studies demonstrated its inhibitory effects on a range of these microorganisms. As a polyether ionophore, its mechanism of action is attributed to its ability to disrupt the normal transmembrane ion gradients, which is crucial for the survival of bacterial cells. This disruption leads to a cascade of events that ultimately inhibit bacterial growth and proliferation.

While the broad activity against Gram-positive bacteria is established, detailed data regarding the minimum inhibitory concentrations (MICs) for a wide array of specific Gram-positive species are not extensively available in the reviewed literature.

Table 1: Antibacterial Spectrum of this compound

Bacterial TypeActivity
Gram-Positive BacteriaActive

Antifungal Spectrum and Efficacy

Information regarding the antifungal spectrum and efficacy of this compound is not well-documented in the currently available scientific literature. While its activity against other microorganisms has been noted, specific studies detailing its effects on various fungal species, including common pathogens like Candida and Aspergillus, are lacking. Consequently, a detailed profile of its antifungal activity, including minimum inhibitory concentrations (MICs), cannot be provided at this time.

Antiparasitic Activity (e.g., Toxoplasmacidal Activity)

This compound has shown significant promise in its activity against certain parasitic protozoa. Research has specifically highlighted its efficacy as a coccidiostat and its toxoplasmacidal activity.

It has been demonstrated to be an effective agent in controlling avian coccidiosis, a disease caused by parasites of the genus Eimeria. Studies in broiler chickens have shown that this compound, when administered in feed at concentrations ranging from 0.003125% to 0.0125%, effectively aids in the control of infections caused by various Eimeria species. researchgate.net

Furthermore, in vitro studies have confirmed the toxoplasmacidal activity of this compound. nih.gov It has been shown to inhibit the growth of Toxoplasma gondii within host cells, indicating its potential as a therapeutic agent against toxoplasmosis. nih.gov

Table 2: Antiparasitic Activity of this compound

ParasiteActivity
Eimeria speciesEffective in controlling avian coccidiosis. researchgate.net
Toxoplasma gondiiExhibits toxoplasmacidal activity in vitro. nih.gov

Investigational Antineoplastic Research

Preliminary research has explored the potential of this compound as an antineoplastic agent, with studies focusing on its ability to inhibit the growth of cancer cells and induce apoptosis.

In Vitro Inhibition of Cell Line Proliferation

There is limited specific data available from the reviewed search results on the in vitro inhibition of various cancer cell line proliferation by this compound. While the broader class of ionophores has been investigated for anticancer properties, detailed studies quantifying the antiproliferative effects of this compound across a range of human cancer cell lines (e.g., breast, lung, colon) and their corresponding IC50 values are not extensively reported in the provided literature.

Induction of Apoptotic Mechanisms in Cellular Models

Similarly, detailed molecular mechanisms of how this compound induces apoptosis in cancer cells are not well-elucidated in the available research. The general mechanism for ionophores involves the disruption of intracellular ion homeostasis, particularly calcium, which can trigger apoptotic pathways. However, specific studies detailing the activation of caspases, the role of Bcl-2 family proteins, and other specific apoptotic markers in response to this compound treatment in cancer cell models are not sufficiently covered in the existing search results to provide a comprehensive overview.

Immunomodulatory Research Applications

Ionomycin (B1663694) is a powerful tool in immunology research due to its ability to potently activate immune cells, thereby allowing for the detailed study of signaling pathways and effector functions.

Ionomycin is frequently used in combination with Phorbol (B1677699) 12-myristate 13-acetate (PMA) to stimulate robust cytokine production in a variety of immune cells in vitro. thermofisher.com This combination bypasses the T-cell membrane receptor complex, with PMA activating protein kinase C (PKC) and ionomycin increasing intracellular calcium levels. thermofisher.comnih.gov This dual stimulation triggers downstream signaling pathways that lead to the activation of transcription factors and subsequent expression of numerous cytokines. thermofisher.com

This method has become a standard for assessing immune cell functionality and for immunotoxicity studies. nih.gov Research has shown that stimulating whole blood cultures with PMA and ionomycin leads to a rapid and significant increase in the secretion of several key cytokines. nih.gov For instance, studies on human peripheral blood mononuclear cells (PBMCs) and specific T-cell subsets have demonstrated the induction of a wide range of cytokines, allowing researchers to characterize the functional capacity of these cells. nih.govelifesciences.org

Key research findings include:

Broad Cytokine Induction: The PMA/ionomycin combination effectively induces the production of IL-2, IFN-γ, and TNF-α in T cells. nih.govbiorxiv.org

Optimal Stimulation: In rat whole blood cultures, stimulation with 25 ng/mL PMA and 1 μg/mL ionomycin for 6 hours was identified as an optimal method for producing a variety of cytokines, including IL-2, IFN-γ, TNF-α, RANTES, and TGF-β. nih.gov

Cell-Type Specificity: While PMA/ionomycin is a potent stimulant for T-cell cytokine production, other agents like lipopolysaccharide (LPS) are more effective for inducing TNF-α in monocytes. nih.gov

Dynamic Nature of Secretion: The profile of cytokine secretion can change with the duration of stimulation. Extended stimulation with PMA/ionomycin has been shown to decrease the frequency of cells mono-secreting IL-6, TNF-α, and IFN-γ, while increasing the number of cells mono-secreting IL-2, IL-8, and MIP-1α. elifesciences.org

Table 1: Cytokines Induced by PMA/Ionomycin Stimulation in Immune Cells

CytokinePrimary Producing Cell Type(s)Reference
Interferon-gamma (IFN-γ)T Cells (CD4+, CD8+), NK Cells nih.govnih.govfrontiersin.org
Tumor Necrosis Factor-alpha (TNF-α)T Cells, Monocytes, MAIT Cells nih.govnih.govmdpi.com
Interleukin-2 (IL-2)T Cells (primarily CD4+) nih.govnih.govbiorxiv.org
Interleukin-4 (IL-4)T Cells, γδ T cells biorxiv.org
Interleukin-6 (IL-6)Monocytes, T Cells nih.govelifesciences.org
Granulocyte-macrophage colony-stimulating factor (GM-CSF)γδ T cells biorxiv.org
RANTES (CCL5)T Cells nih.gov
Transforming growth factor beta (TGF-β)T Cells nih.gov

Ionomycin is a valuable reagent for investigating the fundamental mechanisms of lymphocyte activation. portlandpress.com By directly increasing intracellular calcium, it mimics a critical signaling event that normally occurs downstream of T-cell receptor (TCR) engagement. nih.govashpublications.org This allows researchers to study the consequences of calcium signaling in isolation or in synergy with other signals, such as those provided by PMA. nih.govresearchgate.net

Studies have shown that ionomycin can induce T-lymphocyte proliferation, expression of the IL-2 receptor, and IL-2 synthesis. nih.govresearchgate.net This activation is linked to its ability to trigger the hydrolysis of phosphoinositides and activate Protein Kinase C (PKC), demonstrating the centrality of the calcium signaling pathway in T-cell mitogenesis. nih.gov

Beyond simple activation, ionomycin is used to probe more complex immune cell behaviors:

Phenotypic Shifts: Short-term exposure of naive murine T-cells to ionomycin can induce a rapid shift to an activated/memory T-cell phenotype, a finding with potential implications for adoptive cell therapy research. ashpublications.org

Induction of Hyporesponsiveness: In contrast to its activating properties, prolonged treatment of human Natural Killer (NK) cells with ionomycin can render them hyporesponsive to subsequent stimuli. plos.org This provides a reproducible in vitro model to study the molecular mechanisms of NK cell exhaustion, a state observed in chronic infections and cancer. plos.org

Leukemic Cell Response: Interestingly, the combination of ionomycin and a phorbol ester (PDBu), which typically activates normal T cells, was found to strongly inhibit the proliferation and induce apoptosis in Jurkat T-cell leukemia cells. nih.gov This suggests that the downstream effects of calcium signaling can differ profoundly between healthy and malignant lymphocytes. nih.gov

Applications as a Biochemical and Cell Biological Research Tool

As a highly selective calcium ionophore, ionomycin is an indispensable tool for dissecting calcium-dependent processes in biochemistry and cell biology. wikipedia.org

Ionomycin's primary biochemical function is to act as a mobile ion carrier, binding to divalent cations and transporting them across lipid membranes. wikipedia.orgnih.gov It is particularly effective at transporting Ca²⁺ and is used extensively in research to artificially raise intracellular calcium concentrations to study the downstream consequences. wikipedia.org

Its utility in studying ion transport is based on several key properties:

High Selectivity: Ionomycin exhibits a strong preference for divalent cations, with a selectivity order of Ca²⁺ > Mg²⁺ >> Sr²⁺ = Ba²⁺. researchgate.net Its affinity for monovalent cations is negligible. nih.govresearchgate.net This specificity allows researchers to focus on the roles of calcium and magnesium.

Mechanism of Action: It functions by forming a 1:1 complex with a calcium ion, which can then diffuse across biological membranes. wikipedia.orgresearchgate.net It can transport calcium from the extracellular environment into the cell and also release it from intracellular stores like the endoplasmic reticulum (ER). aatbio.comresearchgate.net

Comparative Studies: In studies using rat liver mitochondria, ionomycin was shown to be a more effective Ca²⁺ ionophore than the related compound A23187, with a 3- to 5-fold greater turnover number at saturating calcium concentrations. nih.gov

Investigating Endogenous Pathways: Research indicates that at lower concentrations, ionomycin's effect on calcium influx is not solely by direct transport across the plasma membrane but also by stimulating the cell's own store-regulated cation entry pathways. researchgate.netnih.govcellsignal.com This makes it a tool for studying the machinery of cellular calcium entry itself.

Table 2: Cation Selectivity of Ionomycin

CationRelative Binding AffinityReference
Calcium (Ca²⁺)Highest researchgate.net
Magnesium (Mg²⁺)High (less than Ca²⁺) researchgate.net
Strontium (Sr²⁺)Insignificant researchgate.net
Barium (Ba²⁺)Insignificant researchgate.net
Lanthanum (La³⁺)Some Binding researchgate.net
Monovalent Cations (e.g., K⁺)Negligible researchgate.netnih.gov

By artificially manipulating intracellular calcium levels, ionomycin allows researchers to investigate how cells maintain calcium homeostasis and respond to calcium-induced stress. Disruptions in calcium homeostasis are linked to various pathological conditions, including neurodegeneration. nih.govresearchgate.net

Ionomycin has been instrumental in the following areas of research:

Cellular Stress Response: In rat hepatoma cells, ionomycin treatment was shown to induce a classic stress response, characterized by the synthesis of Heat Shock Protein 70 (HSP70). nih.gov This response was associated with the activation of stress-activated protein kinases (SAPKs/JNKs), linking the calcium influx directly to cellular stress signaling pathways. nih.gov

Oxidative Stress and Neurite Degeneration: In neuroblastoma cell lines, ionomycin-induced calcium influx leads to a significant increase in the production of reactive oxygen species (ROS), particularly from mitochondria. nih.govtandfonline.com This oxidative stress is associated with lipid peroxidation and subsequent neurite degeneration, providing a model for studying the early stages of neurodegenerative diseases. researchgate.nettandfonline.com

Osmotic Stress Response: In red blood cells from the mollusc Noetia ponderosa, ionomycin was used to probe the role of calcium in volume recovery after hypoosmotic stress. The results showed that an increase in intracellular calcium is required for the permeability change that allows the efflux of taurine, a key osmolyte, thereby facilitating cell volume regulation. nih.gov

Advanced Analytical Methodologies in Lonomycin a Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features and understanding the behavior of Lonomycin (B1226386) A.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹H and ¹³C nuclei, is a cornerstone technique for the structural elucidation and conformational analysis of complex organic molecules like Lonomycin A. NMR provides detailed information about the arrangement of atoms and their connectivity, as well as the three-dimensional structure and flexibility of the molecule in solution.

Studies on this compound and its related congeners, Lonomycin B and C, have utilized ¹³C-NMR spectroscopy for spectral assignments, aided by techniques such as selective proton decoupling and comparison with structurally related compounds. jst.go.jpnih.gov The infrared and NMR spectra of this compound have suggested the presence of functional groups like a carboxyl and four methoxyl groups. jst.go.jp NMR data is crucial for determining stereochemical configuration and conformation, with computational techniques often employed to assist in this process, especially for complex molecules. mestrelab.comfrontiersin.org Analysis of vicinal J-couplings in NMR spectra provides essential dihedral angle information, critical for stereochemical analysis. mestrelab.com Furthermore, NMR spectroscopy can be used to investigate conformational preferences and dynamics. diva-portal.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular mass of this compound and analyzing its fragmentation patterns to gain structural information. When a sample is introduced into a mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.orgmsu.edu The molecular ion peak corresponds to the molecular weight of the compound. msu.edu

Fragmentation occurs when the molecular ions are energetically unstable and break down into smaller charged fragments. libretexts.orglibretexts.orgwikipedia.org The pattern of these fragments is unique to the compound's structure and provides valuable clues for identification and structural confirmation. libretexts.orglibretexts.org For instance, the mass spectra of methyl esters of this compound and Lonomycin B were found to be identical, indicating that Lonomycin B is a stereoisomer of this compound. nih.gov The mass spectrum of a methyl ester of Lonomycin C showed a peak at m/z 810 (M⁺-H₂O), 14 mass units smaller than the corresponding peak for this compound and B methyl esters (m/z 824, M⁺-H₂O), suggesting Lonomycin C is a demethyl derivative. nih.gov Electron ionization (EI) is a common method that produces significant fragmentation, useful for structural identification, although it can sometimes lead to excessive fragmentation. uni-saarland.de Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. uni-saarland.de

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation, purification, and analysis of this compound from complex mixtures, such as fermentation broths. moravek.comijpsjournal.com These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.comcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) for Isolation, Purification, and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the isolation, purification, and quantitative determination of this compound. ijpsjournal.commdpi.com HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples and achieving high levels of purity. moravek.comgoogle.com

Reverse-phase HPLC is a common mode used for the separation of compounds like ionomycin (B1663694) (a related ionophore), and similar methods can be applied to this compound. sielc.com These methods often utilize a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with the addition of an acid such as phosphoric acid or formic acid (for MS compatibility). sielc.com HPLC is applicable for monitoring fermentation processes and purification steps, as well as for quantitative determination. nih.govmedrxiv.org Preparative HPLC allows for the purification of larger quantities of the compound. mdpi.comgoogle.comreddit.com The method involves injecting the sample onto a column packed with a stationary phase, and components are separated as they elute at different rates based on their interaction with the stationary and mobile phases. ijpsjournal.com

Utility of Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and Column Chromatography are valuable, often preliminary, techniques used in the research of this compound for monitoring reactions, assessing purity, and initial purification steps.

TLC is a simple, cost-effective, and rapid technique used for monitoring reactions and analyzing the components of a mixture. researchgate.netiipseries.org Compounds are separated on a thin layer of adsorbent material, typically silica (B1680970) gel or aluminum oxide, coated on a plate. iipseries.org Different compounds travel at different rates, resulting in distinct spots with characteristic retardation factors (Rf values). iipseries.org TLC can be used to quickly assess the progress of a purification or synthesis and to determine appropriate solvent systems for other chromatographic techniques. google.com Preparative TLC can be used for separating and isolating compounds on a larger scale. iipseries.org

Column Chromatography, often performed using silica gel or aluminum oxide as the stationary phase, is a common method for the purification of compounds. column-chromatography.comresearchgate.netiipseries.org The mixture is loaded onto a column packed with the stationary phase, and the components are eluted using a mobile phase. column-chromatography.comiipseries.org By selecting appropriate stationary and mobile phases, researchers can separate this compound from impurities based on differences in polarity or other chemical properties. column-chromatography.com Column chromatography is frequently used as a step before or in conjunction with HPLC for achieving higher purity. researchgate.net

Bioanalytical Assays for Detection and Quantification in Research Matrices

Bioanalytical assays play a role in detecting and quantifying this compound, particularly in research matrices where its biological activity or concentration needs to be determined. While specific bioassays for this compound were not detailed in the search results, the principles of bioanalytical assays for detecting and quantifying biologically active compounds are relevant.

Bioassays measure the biological activity of a substance and can be used for quantification by comparing the observed effect to a standard. tandfonline.com These assays can be demanding and labor-intensive but provide biologically relevant information. tandfonline.com Examples of bioanalytical methods for detecting and quantifying compounds in complex matrices include techniques used for analyzing drugs or other bioactive molecules in tissues or serum. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of trace levels of compounds in complex biological samples. researchgate.net Immunoassays, such as ELISA, are also used for quantifying specific proteins or other molecules in biological fluids. nih.govlabcorp.comrevvity.com While these examples are not specific to this compound, they illustrate the types of bioanalytical approaches that could be adapted or developed for its detection and quantification in relevant research matrices, potentially focusing on its ionophorous properties or antimicrobial activity. jst.go.jpmestrelab.com

Colorimetric Reactions (e.g., Vanillin (B372448) Reaction) for Lonomycin Determination in Fermentation Broths and Powders

Colorimetric methods are analytical techniques that determine the concentration of a substance by measuring the intensity of color produced by a reaction. These methods are often simple and cost-effective, making them suitable for analyzing samples like fermentation broths and powders wakopyrostar.com. While the search results did not yield specific details on the direct application of a vanillin reaction for this compound determination, vanillin is a known reagent used in colorimetric assays and as a general-purpose stain in chromatography fishersci.nlnih.gov. Colorimetric methods are broadly applied in the analysis of fermentation products and biological samples wakopyrostar.commdpi.compubcompare.ai. For instance, colorimetric assays are used for determining endotoxins in fermentation broths and for measuring calcium concentration in biological fluids, cell lysates, and tissue extracts wakopyrostar.comabcam.co.jp. The principle involves a chromogenic complex formation that can be measured spectrophotometrically abcam.co.jp.

The application of a colorimetric method like the vanillin reaction for this compound would likely involve a chemical reaction between this compound and vanillin under specific conditions, resulting in a colored product. The intensity of this color would then be measured using a spectrophotometer at a characteristic wavelength to quantify the amount of this compound present in the sample. Such methods are valuable for monitoring this compound production during fermentation and for quality control of the final powdered product. However, potential interference from other colored molecules in complex matrices like fermentation media can be a disadvantage wakopyrostar.com.

Cell-Based Fluorescence Assays for Intracellular Ion Flux Measurement

Cell-based fluorescence assays are powerful tools for studying the functional activity of ion channels and transporters by measuring changes in intracellular ion concentrations or membrane potential nih.govpnas.orggoogle.comionbiosciences.com. These assays utilize fluorescent indicators that change their fluorescence properties upon binding to specific ions nih.govutdallas.edu. This compound, being a polyether ionophore, facilitates the transport of ions across cell membranes researchgate.net. Therefore, cell-based fluorescence assays are highly relevant for investigating the ionophoric activity of this compound.

The general principle involves loading cells with a fluorescent ion indicator. When this compound is added to the cells, it facilitates the movement of specific ions across the cell membrane, leading to a change in the intracellular ion concentration. This change is detected by the fluorescent indicator, resulting in a measurable change in fluorescence intensity or spectral properties nih.govionbiosciences.comutdallas.edu.

Different types of fluorescent indicators are available, including ratiometric and non-ratiometric dyes nih.gov. Ratiometric indicators offer the advantage of being internally controlled, minimizing artifacts from uneven dye loading or photobleaching nih.govbiotium.com. Examples of ions that can be measured using fluorescent indicators include calcium, magnesium, zinc, and chloride biotium.comexpertcytometry.com.

Ionomycin, another calcium ionophore, is commonly used as a positive control or calibrant in cell-based calcium flux assays pubcompare.aibiotium.comexpertcytometry.comnih.govnih.govthermofisher.compromega.com. Studies using ionomycin demonstrate the principles applied in such assays. For instance, ionomycin induces a rapid increase in intracellular calcium concentration, which is detected by calcium-sensitive fluorescent dyes like Fluo-4 or GCaMP ionbiosciences.comnih.govnih.gov. The changes in fluorescence can be measured using fluorescence plate readers, flow cytometry, or fluorescence microscopy ionbiosciences.comexpertcytometry.comnih.govnih.gov.

While direct research findings specifically detailing this compound's activity using cell-based fluorescence assays for ion flux measurement were not extensively found in the provided snippets, the established methodology using other ionophores like ionomycin is directly applicable. Researchers would likely use similar approaches with this compound to study its efficacy and selectivity in transporting specific ions (given its known ionophoric properties, particularly for divalent cations like calcium researchgate.net) across cell membranes in various cell types. These assays allow for real-time monitoring of ion flux and can be adapted for high-throughput screening to evaluate the potency of this compound nih.govexpertcytometry.comnih.gov.

Data from studies using similar ionophores in fluorescence assays can illustrate the type of data generated. For example, fluorescence intensity changes over time after the addition of the ionophore can be recorded to show the kinetics of ion influx or efflux expertcytometry.comnih.gov. Concentration-response curves can also be generated by testing different concentrations of this compound to determine its half-maximal effective concentration (EC50) for inducing ion flux.

Challenges and Future Directions in Lonomycin a Research

Elucidation of Detailed Biosynthetic Regulation and Enzyme Engineering

Understanding the detailed biosynthetic regulation of Lonomycin (B1226386) A is a significant challenge. Natural product biosynthesis often involves complex enzymatic pathways controlled by intricate regulatory mechanisms. Elucidating these mechanisms requires advanced genetic and biochemical techniques. Future research aims to fully map the biosynthetic gene cluster and understand the transcriptional and post-transcriptional regulation governing the production of Lonomycin A.

Enzyme engineering presents a promising future direction to manipulate the biosynthetic pathway. Challenges in enzyme engineering include achieving desired stability under various conditions, scalability for industrial production, and maintaining specificity without compromising catalytic efficiency. catalysis.blog For enzymes involved in natural product biosynthesis, additional challenges include enzyme compartmentalization in eukaryotes and the efficient transport of intermediates across membranes. nih.gov Engineering the enzymes involved in this compound synthesis could lead to the production of novel analogs with altered biological properties or improved production yields. nih.govfrontiersin.org This involves modifying existing enzymes to accept different substrates or catalyze different reactions, potentially creating new "natural" products for structure-activity relationship studies. nih.gov Computational tools and semi-rational strategies are being integrated with experimental techniques to optimize enzyme engineering efforts. mdpi.com

Development of Novel and Efficient Synthetic Methodologies for Complex Analogs

The structural complexity of this compound poses considerable challenges for its total synthesis and the synthesis of its analogs. Developing novel and efficient synthetic methodologies is crucial for overcoming limitations in accessing sufficient quantities of this compound and for creating a diverse range of analogs for biological evaluation. The complexity of natural products often necessitates the development of new synthetic strategies and methods. iupac.orgnih.gov

Challenges in this area include achieving high stereocontrol during bond formation and the practicalities of protecting group strategies. iupac.org While total synthesis can provide access to natural products when natural sources are limited, the efficiency and scalability of synthetic routes are critical economic factors. iupac.org Future directions involve exploring innovative chemical reactions and strategies, such as C-H functionalization, which can increase synthetic efficiency. rsc.org The goal is to develop versatile and flexible synthetic routes that allow for the facile generation of complex analogs, enabling comprehensive structure-activity relationship studies. iupac.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Comprehensive Structure-Activity Relationship (SAR) studies are essential for understanding how structural modifications to this compound affect its biological activities and for optimizing its therapeutic potential. Challenges in SAR studies include the need for a diverse set of analogs and robust biological assays to accurately assess the impact of structural changes. nih.gov The complexity of this compound's structure means that even small modifications can significantly alter its biological profile.

Future directions in SAR research involve the systematic synthesis and evaluation of a wide range of this compound analogs. This requires efficient synthetic methodologies as discussed in the previous section. catalysis.blognih.govnih.govoup.com Integrating computational methods, such as QSAR (Quantitative Structure-Activity Relationship), with experimental data can help predict the activity of new compounds and guide the design of analog libraries. nih.govslideshare.net Exploring SAR landscapes and utilizing in silico methods can aid in rapidly identifying promising chemical series and prioritizing compounds for synthesis and testing. nih.govcas.org The aim is to identify key structural features responsible for desired activities and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Exploration of Undiscovered Molecular Targets and Cellular Pathways

While some biological activities of this compound may be known, the exploration of undiscovered molecular targets and cellular pathways is a critical future direction. Many natural products exert their effects through complex interactions with multiple cellular components. Identifying all relevant targets and understanding the downstream cellular pathways is challenging.

Future research will likely employ advanced techniques such as target deconvolution strategies, affinity-based probes, and phenotypic screening combined with '-omics' approaches to identify previously unknown targets. oup.com Understanding how this compound interferes with specific cellular processes, such as membrane trafficking pathways, could reveal new therapeutic opportunities. nih.gov Challenges lie in the complex organization of cellular systems and the potential for off-target effects. nih.govmdpi.com Characterizing compounds in a relevant cellular context is fundamental to revealing potential on-target and off-target effects. oup.com

Integration of Systems Biology and Omics Approaches in Mechanistic Studies

Integrating systems biology and various '-omics' approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) is a powerful future direction for elucidating the complex mechanisms of action of this compound. These approaches can provide a holistic view of the biological system's response to the compound. nih.govfrontiersin.orgbioscipublisher.com

Challenges include the integration and analysis of large, multi-dimensional datasets generated by these technologies. nih.govbioscipublisher.comgithub.com Computational tools and bioinformatics methods are essential for processing and interpreting this data, constructing networks, and identifying key molecular players and pathways affected by this compound. nih.govfrontiersin.orgbioscipublisher.comresearchgate.net Future efforts will focus on developing robust analytical pipelines and computational models to integrate multi-omics data effectively. github.comresearchgate.net This integrated approach can lead to a deeper understanding of how this compound perturbs cellular networks and ultimately exerts its biological effects. nih.govfrontiersin.orgbioscipublisher.com

Addressing Methodological Limitations in Preclinical Research Models

Addressing methodological limitations in preclinical research models is crucial for accurately assessing the potential of this compound and translating findings to clinical applications. Traditional preclinical models, such as animal models, may not always fully recapitulate the complexity of human diseases or accurately predict drug behavior in humans. nih.gov

Challenges include the lack of perfect animal models for many human conditions and issues related to study design and the translatability of findings. nih.govoup.com Future directions involve the development and utilization of more predictive preclinical models, including advanced in vitro systems, organ-on-a-chip technologies, and human-induced pluripotent stem cell (hiPSC)-derived models. nih.govnih.gov These models can offer a more controlled environment for studying cellular processes and drug responses, although they also have limitations in fully mimicking the in vivo environment. nih.gov Improving the design of preclinical studies and developing better disease models are essential steps to enhance the efficiency of the drug development pipeline. nih.gov

Q & A

Q. What experimental approaches are used to study Lonomycin A's antibacterial mechanisms against Gram-positive bacteria?

this compound’s ionophoric activity, particularly its ability to transport monovalent cations like Na⁺ and K⁺, is central to its antibacterial action. Researchers employ ion transport assays using artificial lipid bilayers or bacterial membrane models to quantify ion permeability . Additionally, comparative studies with structurally related polyether antibiotics (e.g., monensin) can isolate specific mechanistic differences. For in vitro validation, minimum inhibitory concentration (MIC) assays against Streptococcus and Staphylococcus strains are recommended, with careful attention to cation concentration in growth media, as this influences activity .

Q. How can researchers ensure reproducibility in this compound isolation and purification protocols?

Q. What are the key considerations for designing dose-response studies on this compound’s cardiovascular effects?

Studies on this compound’s cardiovascular activity (e.g., vasodilation) require in vivo models (e.g., rat aortic ring assays) with precise dose ranges (0.1–10 µM) to avoid non-specific cytotoxicity. Researchers must account for its ionophoric properties by controlling extracellular calcium levels. Parallel in vitro assays (e.g., calcium flux measurements in cardiomyocytes) should validate target engagement. Data contradictions between in vitro and in vivo results can arise from pharmacokinetic factors, necessitating metabolite profiling .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in this compound’s stereochemistry?

The compound’s 18 stereocenters and macrocyclic structure pose synthetic and analytical challenges. X-ray crystallography of co-crystals with sodium ions has been pivotal in confirming its 3D configuration. For synthetic derivatives, tandem MS/MS fragmentation paired with computational modeling (e.g., DFT calculations) can assign stereochemistry. Recent studies highlight discrepancies in early NMR assignments, emphasizing the need for cross-validation with synthetic intermediates .

Q. How can researchers address contradictions in reported bioactivity data between this compound and its analogs (e.g., Lonomycin C)?

Lonomycin C, a demethylated derivative, shows reduced ionophoric activity compared to this compound. To resolve discrepancies, employ head-to-head comparative assays under standardized conditions (e.g., cation concentration, pH). Structural-activity relationship (SAR) studies using semi-synthetic analogs can isolate critical functional groups (e.g., C11 methyl group). Statistical analysis of bioactivity data must report confidence intervals to distinguish true efficacy variations from experimental noise .

Q. What methodologies optimize the total synthesis of this compound for structure-activity studies?

Evans’ 1995 total synthesis remains foundational, utilizing stereoselective aldol reactions and Yamaguchi esterification. Key challenges include macrocyclization (C1–C34) and managing axial chirality. Modern approaches integrate catalytic asymmetric synthesis (e.g., Shiina macrolactonization) to improve yield. Researchers should document reaction optimization data (e.g., temperature, catalyst loading) in supplementary tables and validate intermediates via [α]D and NOESY .

Q. How should researchers design studies to evaluate this compound’s potential off-target effects in eukaryotic cells?

Prioritize high-content screening (HCS) with fluorescent probes for calcium homeostasis and mitochondrial membrane potential. Use RNA-seq or proteomics to identify dysregulated pathways (e.g., ER stress). For in vivo toxicity, employ histopathological analysis of liver and kidney tissues in rodent models. Contradictory findings often stem from assay sensitivity differences; mitigate this by including positive controls (e.g., ionomycin) and normalizing data to cell viability metrics .

Methodological Best Practices

  • Data Presentation : Include processed data tables in the main text (e.g., IC₅₀ values, spectral peaks) and raw datasets in appendices .
  • Statistical Rigor : Report p-values with exact significance thresholds (e.g., p < 0.01) and avoid the term "significant" without statistical backing .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and disclose approval ID numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.